molecular formula C7H15NS B7872879 2-[(Ethylsulfanyl)methyl]pyrrolidine

2-[(Ethylsulfanyl)methyl]pyrrolidine

Cat. No.: B7872879
M. Wt: 145.27 g/mol
InChI Key: VTQNQOVLTIJFSH-UHFFFAOYSA-N
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Description

2-[(Ethylsulfanyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an ethylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylsulfanyl)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and ethylthiol.

    Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction.

    Procedure: Pyrrolidine is reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylsulfanyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where the ethylsulfanyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrrolidine derivatives without the ethylsulfanyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(Ethylsulfanyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(Ethylsulfanyl)methyl]pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-[(Methylsulfanyl)methyl]pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

    2-[(Propylsulfanyl)methyl]pyrrolidine: Similar structure but with a propyl group instead of an ethyl group.

    2-[(Butylsulfanyl)methyl]pyrrolidine: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

2-[(Ethylsulfanyl)methyl]pyrrolidine is unique due to the specific influence of the ethylsulfanyl group on its chemical properties and reactivity. This makes it distinct from its analogs with different alkyl groups, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

2-(ethylsulfanylmethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQNQOVLTIJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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